![molecular formula C18H21IN2O2S B14002715 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide CAS No. 80568-66-7](/img/structure/B14002715.png)
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties that make it valuable for scientific research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide can be achieved through multiple synthetic routes. One common method involves the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone or 1,5-diamino-4,8-dihydroxyanthraquinone with sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to produce the leuco derivative. This intermediate is then condensed with N,N-dimethylethylene-1,2-diamine in refluxing ethanol and reoxidized by air to yield the desired compound. Finally, the compound is treated with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane to afford the target bis-N-oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like MCPBA.
Reduction: Reduction reactions can be performed using agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane.
Reduction: Sodium dithionite and sodium hydroxide in water.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields the bis-N-oxide derivative, while reduction with sodium dithionite produces the leuco derivative.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. Additionally, it can interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, further enhancing its anti-tumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another topoisomerase II inhibitor with similar anti-tumor properties.
3-[2-(dimethylamino)ethylamino]-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid: Exhibits cytotoxic activity against cancer cells.
Uniqueness
1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is unique due to its specific chemical structure, which imparts distinct properties such as high chromophoric activity and the ability to inhibit topoisomerase II. These characteristics make it particularly valuable for research and industrial applications.
Propriétés
Numéro CAS |
80568-66-7 |
|---|---|
Formule moléculaire |
C18H21IN2O2S |
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide |
InChI |
InChI=1S/C18H20N2O2S.HI/c1-11-7-8-12(19-9-10-20(2)3)15-17(22)16-13(21)5-4-6-14(16)23-18(11)15;/h4-8,19,21H,9-10H2,1-3H3;1H |
Clé InChI |
NVDRCEPSERRNDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC=C3S2)O.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


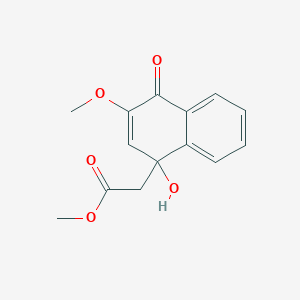

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

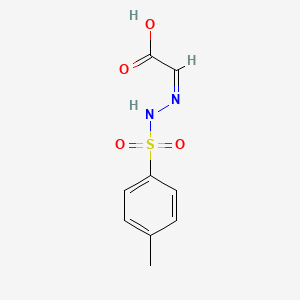
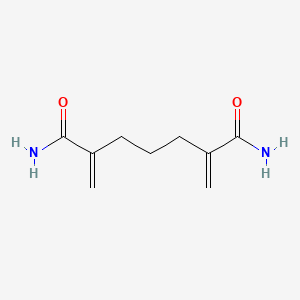
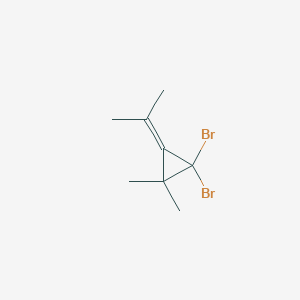
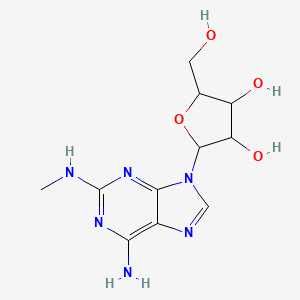
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
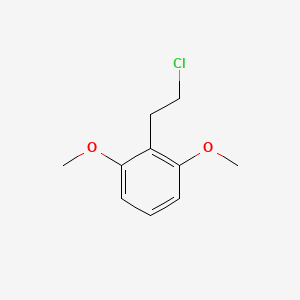
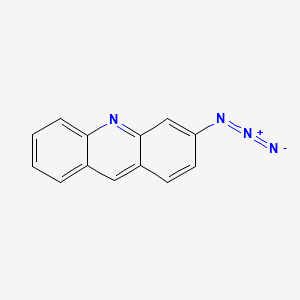
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)

